(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a naphthalene moiety, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the dimethoxy and methyl groups, followed by the formation of the hex-4-enamide chain. The final step involves coupling the naphthalene moiety to the hex-4-enamide chain under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce compounds with altered double bonds or reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. The benzofuran core is known for its presence in various bioactive molecules, suggesting that this compound could have interesting pharmacological properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide likely involves its interaction with specific molecular targets. The benzofuran core may bind to certain enzymes or receptors, modulating their activity. The naphthalene moiety could enhance the compound’s binding affinity or alter its pharmacokinetic properties. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide: Lacks the naphthalene moiety, which may result in different biological activity.
(4E)-6-(4,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide: Lacks the methyl group on the benzofuran core, potentially altering its chemical properties.
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(phenyl)hex-4-enamide: Replaces the naphthalene moiety with a phenyl group, which may affect its binding affinity and biological activity.
Uniqueness
The uniqueness of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide lies in its combination of a benzofuran core with a naphthalene moiety. This structure may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H29NO5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C28H29NO5/c1-17(13-15-24(30)29-23-11-7-9-19-8-5-6-10-20(19)23)12-14-21-26(32-3)18(2)22-16-34-28(31)25(22)27(21)33-4/h5-12H,13-16H2,1-4H3,(H,29,30)/b17-12+ |
InChI Key |
QLMMYTUAJNAIDE-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.